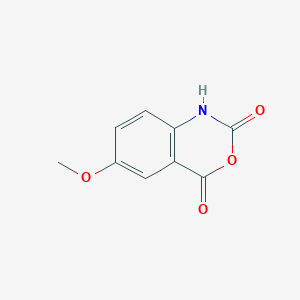

5-Methoxyisatoic anhydride

Vue d'ensemble

Description

5-Methoxyisatoic anhydride, with the chemical formula C10H7NO4, is an organic compound characterized by its methoxy and isatoic anhydride functional groups . This compound is known for its applications in organic synthesis and is commonly used as a reagent in the preparation of various derivatives and intermediates for pharmaceutical and agrochemical industries . It is a white solid that exhibits moderate stability under normal conditions and should be stored in a cool, dry place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most popular method for the preparation of isatoic anhydride and its derivatives, including 5-Methoxyisatoic anhydride, involves the cyclization of anthranilic acids. This process typically relies on phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .

Industrial Production Methods

In industrial settings, the transformation of phthalic anhydride derivatives is a common approach for the preparation of isatoic anhydride and its derivatives. This method involves the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . The process is efficient but may result in the formation of regioisomeric products when using unsymmetrically substituted phthalic anhydrides .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxyisatoic anhydride undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding amines and other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Oxone and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinazolinediones, benzodiazepines, quinolinones, and various substituted derivatives .

Applications De Recherche Scientifique

5-Methoxyisatoic anhydride has a wide range of scientific research applications, including:

Mécanisme D'action

The specific mechanism of action for 5-Methoxyisatoic anhydride is not well-documented. its effects are likely mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. These molecules may interact with specific molecular targets and pathways, contributing to their observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isatoic anhydride: The parent compound, which lacks the methoxy group.

6-Methoxyisatoic anhydride: A positional isomer with the methoxy group at a different position.

Quinazolinediones: Compounds with similar nitrogen-containing heterocyclic structures.

Uniqueness

5-Methoxyisatoic anhydride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the methoxy group enhances its solubility and reactivity compared to its parent compound, isatoic anhydride .

Activité Biologique

5-Methoxyisatoic anhydride (CAS No. 4692-99-3) is a synthetic compound with notable applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules. It has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 177.16 g/mol. It is characterized by its anhydride functional group, which plays a crucial role in its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 4692-99-3 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on its derivatives, it was found to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. A study reported that derivatives of this compound showed promising activity against cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma) cells. The compound's ability to induce apoptosis in these cell lines was linked to its interaction with specific protein targets involved in cell cycle regulation .

Case Study: Structure-Activity Relationship (SAR)

In a detailed structure-activity relationship study, various analogs of this compound were synthesized and tested for their anticancer properties. The modifications included changes in functional groups and ring substitutions. The most potent derivatives exhibited IC50 values in the low micromolar range against selected cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The compound has been shown to bind to specific proteins involved in cellular signaling pathways, leading to alterations in gene expression and cellular metabolism .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Antibacterial Mechanisms : The compound interferes with essential bacterial processes, such as DNA replication and protein synthesis.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various strains | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis | Interaction with cell cycle proteins |

| Gene Regulation | Alters gene expression | Modulation of signaling pathways |

Propriétés

IUPAC Name |

6-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAFNQOODJCVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958838 | |

| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37795-77-0 | |

| Record name | 5-Methoxyisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37795-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37795-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.